methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
Description
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Properties
IUPAC Name |
methyl 2-[4-[(E)-3-phenylprop-2-enoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-20(23)13-16-14-25-18-10-6-5-9-17(18)21(16)19(22)12-11-15-7-3-2-4-8-15/h2-12,16H,13-14H2,1H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWRPSAPXXMRQK-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1COC2=CC=CC=C2N1C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these environmental factors influence the compound’s action.
Biological Activity
Methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C20H19NO4 and features a benzoxazine core, which is known for its bioactive properties. The structure is characterized by the presence of a propenoyl group attached to the benzoxazine moiety, contributing to its unique biological profile.
Mechanisms of Biological Activity
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Antioxidant Activity :
- Studies have shown that compounds with benzoxazine structures exhibit significant antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing cellular damage and oxidative stress.
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Antimicrobial Effects :
- This compound has demonstrated antimicrobial activity against various pathogens. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
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Anticancer Potential :
- Preliminary research indicates that this compound may have anticancer effects. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Cell membrane disruption | |
| Anticancer | Induction of apoptosis |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM. The compound was found to activate apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
Table 2: IC50 Values Against Various Cancer Cell Lines
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 2-{4-[(E)-3-phenyl-2-propenoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate. Research indicates that compounds containing benzoxazine structures exhibit cytotoxic effects against various cancer cell lines. The incorporation of the phenylpropenoyl moiety enhances the compound's ability to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. This makes it a candidate for developing therapeutic agents aimed at treating chronic inflammatory diseases .
Materials Science Applications
1. Polymer Chemistry
this compound serves as a useful intermediate in the synthesis of novel polymers. Its reactivity allows it to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Researchers have utilized this compound to develop new materials with tailored properties for specific applications such as coatings and adhesives .
2. Photonic Devices
The compound's unique structural features lend themselves to applications in photonic devices. Its ability to undergo specific photochemical reactions makes it suitable for use in optical materials where light manipulation is essential. Studies have demonstrated that incorporating this compound into polymeric films can improve their optical clarity and responsiveness to light .
Agricultural Research Applications
1. Pesticide Development
this compound has shown potential as a bioactive agent in agricultural applications. Its efficacy against certain pests and pathogens has been documented, suggesting its utility as a natural pesticide alternative. Research indicates that compounds with similar structures can disrupt the life cycles of pests, leading to decreased crop damage .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
